9,13-Epidioxy-8(14)-abieten-18-oic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

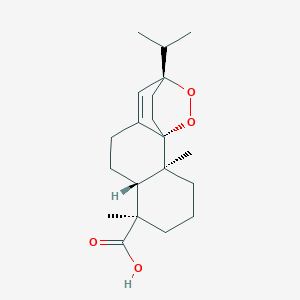

Fórmula molecular |

C20H30O4 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1 |

Clave InChI |

OOHFJWCHEFCJDC-ZMHJYQQXSA-N |

SMILES isomérico |

CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |

SMILES canónico |

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Guide to Its Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid of the abietane (B96969) class, has emerged as a compound of significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth analysis of its known biological effects, including its anti-inflammatory, antitumor-promoting, and allelopathic properties. Particular emphasis is placed on elucidating the molecular mechanisms underlying its bioactivity, with a focus on relevant signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been isolated from a variety of coniferous trees, highlighting the rich chemical diversity of this plant family. The primary documented natural sources are presented in Table 1.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Abies holophylla | Pinaceae | Trunk |

| Picea glehni | Pinaceae | Stem Bark |

| Pinus densiflora | Pinaceae | Needles |

| Podocarpus caryophyllus | Podocarpaceae | Heartwood |

| Podocarpus cyrtonema | Podocarpaceae | Heartwood |

| Podocarpus macrophyllus | Podocarpaceae | Heartwood |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are based on methodologies described in the scientific literature.

General Extraction Procedure

A generalized workflow for the extraction of this compound is depicted in Figure 1.

Figure 1: General workflow for the initial extraction of this compound.

Detailed Protocol for Isolation from Pinus densiflora Needles

This protocol is adapted from studies on the allelopathic substances found in red pine needles.

-

Extraction:

-

Air-dried needles of Pinus densiflora are finely ground.

-

The powdered material is extracted with aqueous methanol (e.g., 80% MeOH) at room temperature for an extended period (e.g., 48 hours), followed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which typically contains the target compound, is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the desired compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Detailed Protocol for Isolation from Abies holophylla Trunk

This protocol is based on the isolation of diterpenes from the trunk of Abies holophylla.

-

Extraction:

-

The dried and chipped trunk wood of Abies holophylla is extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated in vacuo.

-

-

Solvent Partitioning:

-

The concentrated extract is suspended in water and partitioned successively with dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Chromatographic Purification:

-

The CH₂Cl₂ and EtOAc fractions are typically combined and subjected to column chromatography over silica gel.

-

Elution is performed with a solvent gradient, commonly a mixture of chloroform (B151607) and methanol.

-

Further purification of the fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by final purification using preparative HPLC.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antitumor-promoting effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Bioassay | IC₅₀ (µM) | Reference |

| Murine Microglia BV2 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 57.3 ± 0.2 | [1] |

The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. The expression of iNOS is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). While direct studies on the effect of this compound on these pathways are limited, the established role of these pathways in LPS-induced iNOS expression suggests a likely mechanism of action.

Figure 2: Postulated anti-inflammatory signaling pathway of this compound.

Antitumor-Promoting Activity

This compound has demonstrated potent inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] This assay is a common in vitro model for identifying potential cancer chemopreventive agents. The inhibition of EBV-EA activation suggests that this compound may interfere with signaling pathways involved in tumor promotion.

Experimental Protocol: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Induction of EBV-EA: The cells are treated with a tumor promoter, typically TPA, to induce the lytic cycle of EBV, leading to the expression of early antigens.

-

Treatment with Test Compound: this compound is added to the cell culture simultaneously with or prior to the addition of TPA.

-

Immunofluorescence Staining: After a suitable incubation period (e.g., 48 hours), the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected by indirect immunofluorescence using high-titer EBV-EA-positive human serum followed by a fluorescein-conjugated anti-human IgG antibody.

-

Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of the compound is calculated relative to the control group treated with TPA alone.

Allelopathic Activity

Allelopathy is the chemical inhibition of one plant by another. This compound has been identified as a key allelopathic substance in the needles of Pinus densiflora. It has been shown to inhibit the root and shoot growth of various plant species.

Table 3: Allelopathic Activity of this compound

| Test Plant Species | Effect |

| Cress (Lepidium sativum) | Inhibition of root and shoot growth |

| Barnyard grass (Echinochloa crus-galli) | Inhibition of root and shoot growth |

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its presence in several coniferous species makes it an accessible target for natural product chemists. The detailed protocols provided in this guide for its isolation and the evaluation of its bioactivities offer a solid foundation for future research. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial in unlocking its full therapeutic potential, particularly in the areas of anti-inflammatory and cancer chemopreventive drug development. Further studies are encouraged to explore its mechanism of action in greater detail and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling the Bioactive Potential of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of the diterpenoid 9,13-Epidioxy-8(14)-abieten-18-oic acid, a natural compound isolated from various plant sources, including the trunk of Abies holophylla and the needles of red pine (Pinus densiflora). This document, intended for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge on its anti-inflammatory, antitumor-promoting, and allelopathic properties.

Core Biological Activities

This compound has demonstrated a range of biological effects in preclinical studies. These activities are summarized below, with detailed experimental data and protocols provided in the subsequent sections.

Table 1: Summary of Quantitative Data on the Biological Activities of this compound

| Biological Activity | Assay System | Key Parameter | Result | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated murine microglia (BV2 cells) | Inhibition of Nitric Oxide (NO) Production | IC₅₀: 57.3 ± 0.2 µM | |

| Antitumor-promoting | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay | Inhibition of TPA-induced EBV-EA Activation | Potent Inhibitory Effects | |

| Allelopathic | Cress (Lepidium sativum) and Barnyard Grass (Echinochloa crus-galli) Seedling Growth | Inhibition of Root and Shoot Growth | Effective at concentrations > 0.1 mM |

In-Depth Experimental Protocols

To facilitate further research and validation, the detailed methodologies for the key experiments cited are outlined below.

Anti-inflammatory Activity Assessment

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells.

Experimental Workflow:

Figure 1: Workflow for Assessing Anti-inflammatory Activity.

Detailed Protocol:

-

Cell Culture: Murine microglia BV2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

-

Nitric Oxide Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.

Antitumor-Promoting Activity Assessment

Objective: To evaluate the ability of this compound to inhibit tumor promoter-induced Epstein-Barr virus early antigen (EBV-EA) activation.

Experimental Workflow:

Figure 2: Workflow for Assessing Antitumor-Promoting Activity.

Detailed Protocol:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with 10% FBS.

-

Induction and Treatment: The cells are incubated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the expression of EBV-EA. Concurrently, the cells are treated with various concentrations of this compound.

-

EBV-EA Detection: After a 48-hour incubation period, the cells are harvested, washed, and smeared onto glass slides. The smears are then fixed with acetone. Indirect immunofluorescence staining is performed using monoclonal or polyclonal antibodies specific for EBV-EA, followed by a fluorescein-conjugated secondary antibody.

-

Data Analysis: The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of the compound is calculated based on the reduction in the percentage of EBV-EA positive cells compared to the control group treated with TPA alone.

Allelopathic Activity Bioassay

Objective: To assess the phytotoxic effects of this compound on the germination and seedling growth of indicator plant species.

Experimental Workflow:

Figure 3: Workflow for Allelopathic Activity Bioassay.

Detailed Protocol:

-

Bioassay Setup: Seeds of test plants such as cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli) are surface-sterilized. A specified number of seeds are placed on filter paper in sterile Petri dishes.

-

Treatment: The filter paper is moistened with a solution of this compound at various concentrations (e.g., starting from 0.1 mM). A control group is treated with the solvent used to dissolve the compound.

-

Incubation: The Petri dishes are sealed and incubated in a growth chamber with controlled temperature, light, and humidity for a defined period (e.g., 72 hours).

-

Measurement and Data Analysis: After the incubation period, the root and shoot lengths of the seedlings are measured. The percentage of inhibition for each concentration is calculated by comparing the mean root and shoot lengths of the treated seedlings with those of the control group.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other abietane (B96969) diterpenoids, such as abietic acid, suggests potential mechanisms.

Hypothesized Anti-inflammatory Signaling Pathway:

Figure 4: Hypothesized Inhibition of the NF-κB Pathway.

It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to LPS, the Toll-like receptor 4 (TLR4) is activated, leading to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. By inhibiting NF-κB activation, this compound could suppress iNOS expression and consequently reduce NO production. Further research is required to confirm this proposed mechanism.

Conclusion and Future Directions

This compound is a promising natural product with multifaceted biological activities. The data presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory and cancer chemopreventive agents, as well as its relevance in the study of plant-plant interactions. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects, as well as evaluating its efficacy and safety in in vivo models.

An In-depth Technical Guide to the Discovery and Isolation of 9,13-Epidioxy-8(14)-abieten-18-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of the abietane (B96969) diterpenoid, 9,13-Epidioxy-8(14)-abieten-18-oic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural product.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from various coniferous plant species. Its unique endoperoxide bridge within the abietane skeleton has drawn interest for its potential biological activities. This guide will detail the known sources of this compound, outline the experimental procedures for its isolation and characterization, and summarize its reported biological effects and potential mechanisms of action.

Discovery and Natural Sources

This compound has been identified as a constituent of several species of pine, fir, and spruce. Its discovery is linked to phytochemical investigations of these plants.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Abies holophylla | Pinaceae | Trunk | [1] |

| Pinus densiflora | Pinaceae | Needles | [2] |

| Picea glehni | Pinaceae | Stem Bark | [3] |

| Podocarpus macrophyllus | Podocarpaceae | Heartwood | |

| Podocarpus cyrtonema | Podocarpaceae | Heartwood | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound typically involves extraction from dried and powdered plant material followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

General Extraction and Fractionation Workflow

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

Plant Material Preparation: Dried and powdered plant material (e.g., trunk wood, needles) is the starting point for extraction.

Extraction: The powdered plant material is typically extracted with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude methanol extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound is typically found in the ethyl acetate fraction.

Chromatographic Purification: The bioactive ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Physicochemical and Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| Appearance | White powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5] |

Table 3: Spectroscopic Data (Reported for Abietane Diterpenes)

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, and olefinic protons characteristic of the abietane skeleton. |

| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, carbons bearing oxygen, and aliphatic carbons consistent with the proposed structure. |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ and fragmentation patterns consistent with the structure of this compound. |

Note: While specific spectral data for this compound is not fully detailed in the readily available public literature, the data for related abietane diterpenoids strongly supports the structural elucidation through these methods.[6][7][8]

Biological Activities and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses anti-inflammatory, anti-tumor promoting, and allelopathic properties.

Table 4: Reported Biological Activities

| Activity | Assay | Results | Reference |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated murine microglia BV2 cells | IC₅₀ = 57.3 ± 0.2 µM | [2] |

| Anti-tumor Promoting | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA | Potent inhibitory effects | [3] |

| Allelopathic | Inhibition of root and shoot growth of cress and Echinochloa crus-galli seedlings | Active at concentrations > 0.1 mM | [5] |

Potential Anti-inflammatory Signaling Pathway

Diterpenoids are known to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific mechanism for this compound has not been fully elucidated, a plausible pathway based on related compounds is proposed below.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential Anti-Tumor Promoting Signaling Pathway (Inhibition of EBV-EA Activation)

The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is known to activate Protein Kinase C (PKC), which in turn can trigger signaling cascades, including the MAPK pathway, leading to the activation of the Epstein-Barr virus lytic cycle. The inhibitory effect of this compound may involve the interruption of this cascade.

Caption: Proposed mechanism of EBV-EA activation inhibition.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated anti-inflammatory and anti-tumor-promoting activities. Further research is warranted to fully elucidate its specific molecular targets and mechanisms of action. The development of more efficient and scalable isolation or synthetic routes will be crucial for advancing this compound into preclinical and clinical studies. Its potential as a lead compound for the development of novel therapeutics in inflammatory diseases and cancer chemoprevention merits continued investigation.

References

- 1. Diterpenes from the Trunk of Abies holophylla and Their Potential Neuroprotective and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | Terpenoids | 5309-35-3 | Invivochem [invivochem.com]

- 5. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 13C NMR spectral assignments of some natural abietane diterpenoids | Scilit [scilit.com]

A Comprehensive Technical Guide to 9,13-Epidioxy-8(14)-abieten-18-oic Acid: Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,13-Epidioxy-8(14)-abieten-18-oic acid is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside a detailed examination of its anti-inflammatory, anti-tumor-promoting, and allelopathic effects. This document summarizes key quantitative data, presents detailed experimental protocols for the cited biological assays, and visualizes the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a diterpenoid compound, meaning it is derived from four isoprene (B109036) units. It exists as different stereoisomers, primarily the 9α,13α- and 9α,13β- forms, which may exhibit distinct biological activities. The compound is typically isolated as a powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | [2] |

| Molecular Weight | 334.45 g/mol | [2] |

| CAS Number | 5309-35-3 | [1] |

| Physical Description | Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C). | [1] |

Biological Activities and Mechanisms of Action

This diterpenoid has demonstrated a range of biological effects, including anti-inflammatory, anti-tumor-promoting, and allelopathic activities.

Anti-inflammatory Activity

The 9,13β-Epidioxy-8(14)-abieten-18-oic acid isomer has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3] In a study using lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells, the compound exhibited a moderate inhibitory effect on NO levels.[3]

Table 2: In Vitro Anti-inflammatory Activity of 9,13β-Epidioxy-8(14)-abieten-18-oic acid

| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ Value |

| Nitric Oxide Production | Murine Microglia BV2 | LPS | NO level inhibition | 57.3 ± 0.2 µM |

The anti-inflammatory mechanism of similar diterpenoids has been suggested to involve the modulation of key signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[4] LPS stimulation of microglial cells typically leads to the activation of these pathways, resulting in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. By inhibiting these pathways, this compound can effectively reduce the inflammatory response.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Assessing the effects of allelopathic properties of organic mulches on liverwort control in container-grown ornamentals [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Allelopathic Potential of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid primarily isolated from red pine (Pinus densiflora), has demonstrated significant allelopathic potential, positioning it as a compound of interest for the development of natural herbicides and plant growth regulators. This technical guide provides a comprehensive overview of its known allelopathic activities, supported by available quantitative data, detailed experimental protocols for its isolation and bioassays, and a hypothesized signaling pathway for its mode of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, weed science, and the development of novel agrochemicals.

Introduction

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. This compound has been identified as a potent allelochemical. It is a major inhibitory substance found in the needles of red pine (Pinus densiflora) and is believed to contribute significantly to the allelopathic nature of this tree.[1] The compound has also been isolated from other plant species, including Podocarpus macrophyllus, Podocarpus cyrtonema, and Picea glehni. Beyond its allelopathic effects, this abietane (B96969) diterpene has also been noted for its anti-inflammatory and potential antitumor-promoting properties.

Quantitative Allelopathic Data

The primary allelopathic effect of this compound is the inhibition of seedling growth. The following table summarizes the available quantitative data on its activity against cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli).

| Test Species | Parameter | Concentration | Inhibition | Reference |

| Cress (Lepidium sativum) | Root & Shoot Growth | > 0.1 mM | Significant Inhibition | [1] |

| Echinochloa crus-galli | Root & Shoot Growth | > 0.1 mM | Significant Inhibition | [1] |

| Red Pine (Pinus densiflora) | Endogenous Concentration | Not Applicable | 0.13 mmol/kg in needles | [1] |

Experimental Protocols

Isolation and Purification of this compound from Red Pine Needles

The following protocol is a generalized procedure based on methods for isolating diterpenoids from plant material.

-

Extraction:

-

Air-dried and powdered red pine needles are extracted with an aqueous methanol (B129727) solution at room temperature.

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which typically contains diterpenoids, is collected.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing the presence of the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The purified compound is identified and its structure confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Workflow for the isolation and identification of this compound.

Allelopathy Bioassay

This protocol outlines a standard laboratory bioassay to evaluate the allelopathic effects of this compound on the germination and seedling growth of cress and Echinochloa crus-galli.

-

Preparation of Test Solutions:

-

A stock solution of the purified compound is prepared in a suitable solvent (e.g., DMSO or acetone).

-

Serial dilutions are made to obtain a range of test concentrations (e.g., 0.01, 0.1, 1.0, 10 mM).

-

A control solution containing the same concentration of the solvent is also prepared.

-

-

Bioassay Setup:

-

Seeds of the test plants are surface-sterilized.

-

Petri dishes are lined with filter paper.

-

Aliquots of the test and control solutions are applied to the filter paper, and the solvent is allowed to evaporate.

-

A specific number of seeds are placed in each Petri dish.

-

-

Incubation:

-

The Petri dishes are sealed and incubated in a growth chamber under controlled conditions of temperature and light.

-

-

Data Collection and Analysis:

-

After a set incubation period (e.g., 48-72 hours), the germination percentage is recorded.

-

The root and shoot lengths of the seedlings are measured.

-

The percentage of inhibition is calculated relative to the control.

-

Statistical analysis is performed to determine the significance of the inhibitory effects.

-

Caption: Experimental workflow for the allelopathy bioassay.

Hypothesized Signaling Pathway

The precise molecular mechanism and signaling pathways through which this compound exerts its allelopathic effects are not yet fully elucidated. However, based on the known activities of other diterpenoids and allelochemicals, a plausible hypothesis involves the disruption of hormonal balance and the induction of oxidative stress.

Abietane diterpenoids have been shown to interfere with plant defense pathways. It is hypothesized that this compound may be perceived by plant cells, leading to the generation of reactive oxygen species (ROS). This oxidative burst can, in turn, disrupt cellular processes, including cell division and elongation, which are fundamental to root and shoot growth. Furthermore, the compound may interfere with the signaling of growth-promoting hormones like auxins and gibberellins, or promote the synthesis of inhibitory hormones such as abscisic acid (ABA), leading to the observed growth inhibition.

Caption: Hypothesized signaling pathway for the allelopathic action of the compound.

Conclusion and Future Directions

This compound is a promising allelochemical with demonstrated inhibitory effects on the growth of several plant species. The data presented in this guide provide a solid foundation for further research into its potential as a natural herbicide. Future studies should focus on:

-

Dose-Response Studies: Establishing detailed dose-response curves for a wider range of weed and crop species to determine its selectivity.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in its allelopathic activity.

-

Field Trials: Evaluating its efficacy under field conditions to assess its practical applicability in agriculture.

-

Formulation Development: Developing stable and effective formulations for its application as a bioherbicide.

By addressing these research areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.

References

The Anti-Inflammatory Properties of Abietane Diterpenoids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietane (B96969) diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for evaluating the anti-inflammatory effects of these compounds. The primary molecular targets for many abietane diterpenoids include key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as pro-inflammatory enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). This guide aims to serve as a comprehensive resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery who are investigating the therapeutic potential of abietane diterpenoids for inflammatory disorders.

Introduction to Abietane Diterpenoids and their Anti-inflammatory Potential

Abietane diterpenoids are a class of organic compounds derived from abietane, a tetracyclic hydrocarbon. They are widely distributed in the plant kingdom, particularly in species of the families Lamiaceae, Cupressaceae, and Pinaceae.[1][2][3] Structurally, they are characterized by a 6-6-6 tricyclic ring system with a variety of oxygen-containing functional groups, which contribute to their diverse biological activities. Among these, the anti-inflammatory effects of abietane diterpenoids are particularly noteworthy and have been the subject of extensive research.

Compounds such as carnosol (B190744), triptolide, and others isolated from medicinal plants have demonstrated significant inhibitory effects on key inflammatory mediators.[4][5][6] Their mechanisms of action are often multifactorial, targeting multiple nodes within the complex inflammatory cascade. This multi-target approach is a promising strategy for the development of novel anti-inflammatory therapeutics with potentially improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of abietane diterpenoids are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[7][8]

Several abietane diterpenoids have been shown to inhibit NF-κB activation at various points in this pathway. For instance, carnosol has been reported to suppress NF-κB activation by inhibiting IκB kinase (IKK) activity, which in turn prevents the phosphorylation and degradation of IκBα.[9] Triptolide has been shown to inhibit NF-κB transcriptional activation in the nucleus, even after it has bound to DNA.[6]

Below is a diagram illustrating the NF-κB signaling pathway and the points of intervention by abietane diterpenoids.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another critical set of pathways involved in the inflammatory response. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

Abietane diterpenoids, including carnosol and triptolide, have been shown to inhibit the activation of MAPK pathways.[4][5] For example, carnosol can inhibit the LPS-induced phosphorylation of p38 and p44/42 MAPK (ERK1/2).[9] Triptolide has been observed to decrease the expression of phosphorylated JNK and ERK.[5]

The following diagram illustrates the MAPK signaling pathways and the inhibitory effects of abietane diterpenoids.

References

- 1. ptglab.com [ptglab.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. nanostring.com [nanostring.com]

- 4. benchchem.com [benchchem.com]

- 5. bowdish.ca [bowdish.ca]

- 6. inotiv.com [inotiv.com]

- 7. benchchem.com [benchchem.com]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]

- 10. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

Unlocking Nature's Arsenal: A Technical Guide to the Antitumor-Promoting Activity of Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the most promising candidates are diterpenoids, a large and structurally diverse class of organic compounds derived from plants and fungi.[1] Exhibiting a wide range of biological activities, numerous diterpenoids have demonstrated significant antitumor-promoting effects by modulating key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the antitumor-promoting activity of diterpenoids, serving as a vital resource for researchers and professionals in the field of drug discovery and development.

Quantitative Assessment of Diterpenoid Cytotoxicity

The antitumor-promoting potential of a diverse array of diterpenoids has been quantitatively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the cytotoxic activities of several classes of diterpenoids.

Table 1: Cytotoxic Activity of Abietane, Clerodane, and Labdane Diterpenoids

| Diterpenoid | Diterpenoid Type | Cancer Cell Line | IC50 Value (µM) |

| Tanshinone I | Abietane | Human endometrial cancer (HEC-1-A) | 20[4] |

| 7α-acetoxyroyleanone | Abietane | Not Specified | 4.7[4] |

| Carnosic acid | Abietane | Human non-small cell lung carcinoma (A-549) | Concentration-dependent inhibition[4] |

| Casearlucin A | Clerodane | Human liver cancer (HepG2) | Not specified, but most active of tested compounds[5] |

| Casearlucin A | Clerodane | Human lung cancer (A549) | Not specified, but showed activity[5] |

| Casearlucin A | Clerodane | Human cervical cancer (HeLa) | Not specified, but showed activity[5] |

| Yunnancoronarin A | Labdane | Human gastric carcinoma (SGC-7901) | 6.21 µg/mL[4] |

| Yunnancoronarin A | Labdane | Human cervical cancer (HeLa) | 6.58 µg/mL[4] |

| Hedyforrestin C | Labdane | Human gastric carcinoma (SGC-7901) | 7.29 µg/mL[4] |

| Hedylongnoid C | Labdane | Human gastric carcinoma (SGC-7901) | 8.74 µg/mL[4] |

| Uasdlabdane D | ent-Labdane | Human cervical cancer (HeLa) | 19[4] |

| Uasdlabdane D | ent-Labdane | Human lung cancer (A549) | 23[4] |

| Uasdlabdane D | ent-Labdane | Human breast cancer (T-47D) | 24[4] |

Table 2: Cytotoxic Activity of Daphnane, Jatrophane, and Lathyrane Diterpenoids

| Diterpenoid | Diterpenoid Type | Cancer Cell Line | IC50 Value (µM) |

| Daphgenkin A | Daphnane | Human colon cancer (SW620) | 3.0 |

| Daphgenkin A | Daphnane | Human colon cancer (RKO) | 6.5 |

| Genkwanine D | Daphnane | Human lung cancer (A549) | 0.79 - 8.00[6] |

| Jatrogossone D | Jatrophane | Human colon cancer (RKO) | 2.6[7] |

| Jatrogossone D | Jatrophane | Human colon cancer (LOVO) | Not specified, but showed activity[7] |

| Jatrophane Diterpenoid (Compound 11) | Jatrophane | Multidrug-resistant human lung cancer (NCI-H460/R) | FAR = 3.0 at 20 µM[8] |

| Jatrophane Diterpenoid (Compound 12) | Jatrophane | Multidrug-resistant human lung cancer (NCI-H460/R) | FAR = 3.2 at 20 µM[8] |

| Lathyrane Diterpenoid (Compound 40) | Lathyrane | Adriamycin-resistant human liver cancer (HepG2/ADR) | RF = 3.3 at 10 µM[8] |

| Lathyrane Diterpenoid (Compound 40) | Lathyrane | 5-FU-resistant human colon cancer (HCT-15/5-FU) | RF = 5.8 at 10 µM[8] |

Table 3: Cytotoxic Activity of Other Diterpenoid Types

| Diterpenoid | Diterpenoid Type | Cancer Cell Line | IC50 Value (µM) |

| DANPT | Tigliane | Human melanoma (A375) | 15.37 |

| DANPT | Tigliane | Human melanoma (HMCB) | 15.62 |

| Graveospene A | Kaurane | Human lung cancer (A549) | 1.9 |

| Graveospene A | Kaurane | Human liver cancer (HepG2) | 4.6 |

| Corymbulosin I | Rosane | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 0.45 - 6.39 |

| Corymbulosin K | Rosane | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 0.45 - 6.39 |

Core Signaling Pathways Modulated by Diterpenoids

Diterpenoids exert their antitumor-promoting effects by interfering with a multitude of signaling pathways that are often dysregulated in cancer. Understanding these molecular mechanisms is crucial for the development of targeted therapies. The primary signaling cascades affected include the PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and JAK/STAT pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers. Several diterpenoids have been shown to inhibit this pathway at various key nodes. For instance, the diterpenoid tanshinone IIA can inhibit the activation of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and autophagy in breast cancer cells.[9] Similarly, andrographolide (B1667393) has been found to down-regulate the expression of PI3K and mTOR in breast cancer cells.[9]

Caption: Diterpenoid inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a critical role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a frequent driver of tumorigenesis. Tanshinone IIA has been shown to exert antitumor effects by inhibiting the Ras/MAPK pathway.[9]

Caption: Diterpenoid-mediated inhibition of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[10] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy. Cembranoid-type diterpenes have been shown to up-regulate the NF-κB signaling pathway, which, in the context of some cancer cells, can paradoxically lead to apoptosis.[10]

Caption: Modulation of the NF-κB signaling pathway by cembranoid diterpenes.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis.[2] Constitutive activation of the JAK/STAT pathway is implicated in various cancers. Jolkinolide B, an ent-abietane diterpenoid, has been found to inhibit the JAK2/STAT3 pathway in human leukemic cells.[2]

Caption: Inhibition of the JAK/STAT signaling pathway by diterpenoids.

Experimental Protocols for Assessing Antitumor-Promoting Activity

A standardized set of in vitro and in vivo assays are employed to evaluate the antitumor-promoting potential of diterpenoids. The following sections provide detailed methodologies for key experiments.

Generalized Experimental Workflow

The assessment of a diterpenoid's antitumor-promoting activity typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.

Caption: A typical experimental workflow for evaluating diterpenoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[11]

-

Treatment: Treat the cells with various concentrations of the diterpenoid dissolved in DMSO and incubate for the desired period (e.g., 48 hours).[12] Include a vehicle control (DMSO alone). Etoposide can be used as a positive control.[5]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[11]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The reference wavelength should be greater than 650 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a simple and widely used method to study cell migration in vitro.[13]

-

Principle: A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.[13]

-

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[13]

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[13]

-

Washing: Gently wash the cells with PBS to remove detached cells.[12]

-

Treatment: Add fresh medium containing the test diterpenoid at a non-toxic concentration.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis by utilizing the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane in apoptotic cells.[14]

-

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC.[14] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).

-

Procedure:

-

Cell Treatment: Treat cancer cells with the diterpenoid for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.[14]

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.[14]

-

Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.[10][14]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

-

Signaling Pathway Analysis (Western Blotting)

Western blotting is a widely used technique to detect specific proteins in a sample and assess their expression levels and post-translational modifications (e.g., phosphorylation), thereby providing insights into the activation status of signaling pathways.[2]

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure:

-

Cell Lysis and Protein Extraction: Treat cells with the diterpenoid, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

In Vivo Antitumor-Promoting Activity (Two-Stage Mouse Skin Carcinogenesis Model)

This in vivo model is used to evaluate the ability of a compound to inhibit tumor promotion.[11]

-

Principle: Tumorigenesis is initiated by a single topical application of a sub-carcinogenic dose of a carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).[15] This is followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), which induces the development of skin papillomas.[15] The test compound is applied topically before each TPA application.

-

Procedure:

-

Initiation: Apply a single dose of DMBA (e.g., 400 nmol in acetone) to the shaved back skin of mice.[16]

-

Promotion: One to two weeks after initiation, begin twice-weekly topical applications of TPA.[16][17]

-

Treatment: Apply the test diterpenoid topically to the skin shortly before each TPA application.

-

Monitoring: Monitor the mice weekly for the appearance and number of skin tumors (papillomas).

-

Data Analysis: Compare the tumor incidence and multiplicity in the diterpenoid-treated group to the control group (TPA alone). A significant reduction in the number and/or size of tumors indicates antitumor-promoting activity.

-

Conclusion

Diterpenoids represent a rich and diverse source of potential anticancer agents with demonstrated efficacy against a wide range of cancer cell lines. Their ability to modulate critical signaling pathways involved in tumorigenesis underscores their therapeutic potential. This technical guide provides a foundational understanding of the antitumor-promoting activities of diterpenoids, offering valuable quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers and drug development professionals in their quest for novel and effective cancer therapies. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these promising natural compounds is warranted to translate these preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. kumc.edu [kumc.edu]

- 5. Scratch Wound Healing Assay [bio-protocol.org]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Scratch Wound Healing Assay [en.bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Wound healing migration assay (Scratch assay) [protocols.io]

- 13. clyte.tech [clyte.tech]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]

- 16. MiTO [mito.dkfz.de]

- 17. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9,13-Epidioxy-8(14)-abieten-18-oic acid

CAS Number: 5309-35-3

Introduction

9,13-Epidioxy-8(14)-abieten-18-oic acid is a diterpenoid compound that has garnered interest within the scientific community for its notable biological activities.[1][2] Isolated from various natural sources, including the stem bark of Picea glehni and the trunk of Abies holophylla, this molecule exhibits potential as an anti-inflammatory and antitumor-promoting agent.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with associated quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5309-35-3 | [1] |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | N/A |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [1][2] |

Biological Activity

This compound has demonstrated noteworthy bioactivity in two key areas: anti-inflammatory effects and the inhibition of tumor promotion.

Anti-inflammatory Activity

The compound exhibits moderate anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells.[1][2]

| Activity | Cell Line | Stimulant | IC₅₀ Value (µM) |

| Nitric Oxide Inhibition | Murine Microglia BV2 | LPS | 57.3 ± 0.2 |

Antitumor-Promoting Activity

This compound shows potent inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][2] This suggests its potential as a cancer chemopreventive agent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in relation to the biological activity of this compound.

Nitric Oxide (NO) Inhibition Assay

This protocol is based on the Griess reaction, which measures the concentration of nitrite (B80452), a stable and oxidized product of NO.[3]

Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated murine microglia BV2 cells.

Materials:

-

Murine microglia BV2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the BV2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay

This protocol describes the indirect immunofluorescence assay to measure the inhibition of TPA-induced EBV-EA activation.

Objective: To evaluate the inhibitory effect of this compound on EBV-EA activation in Raji cells.

Materials:

-

Raji cells (EBV-positive human B-lymphoblastoid cell line)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Acetone

-

Human serum containing high-titer antibodies to EBV-EA (as primary antibody)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (as secondary antibody)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture: Maintain Raji cells in RPMI 1640 medium supplemented with 10% FBS.

-

Induction and Treatment:

-

Incubate Raji cells (1 x 10⁶ cells/mL) with TPA (20 ng/mL) and various concentrations of this compound for 48 hours.

-

-

Slide Preparation:

-

Harvest the cells and wash them with PBS.

-

Prepare cell smears on microscope slides, air-dry, and fix with acetone for 10 minutes at room temperature.

-

-

Immunostaining:

-

Incubate the fixed cells with human serum containing anti-EBV-EA antibodies for 1 hour at 37°C.

-

Wash the slides three times with PBS.

-

Incubate with FITC-conjugated anti-human IgG for 1 hour at 37°C.

-

Wash the slides three times with PBS.

-

-

Microscopy:

-

Mount the slides with a mounting medium.

-

Examine the slides under a fluorescence microscope.

-

Count the number of fluorescent (EA-positive) cells out of at least 500 cells to determine the percentage of EA-positive cells.

-

-

Inhibition Calculation: Calculate the percentage inhibition of EBV-EA activation for each concentration of the test compound compared to the TPA-treated control.

Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

The inhibition of nitric oxide production by this compound in LPS-stimulated microglia suggests a potential modulation of the inflammatory signaling cascade. A likely target is the NF-κB pathway, which is a key regulator of inducible nitric oxide synthase (iNOS) expression.

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural products like this compound for anti-inflammatory and antitumor-promoting activities involves a series of in vitro assays.

Caption: General workflow for bioactivity screening.

References

Technical Guide: Structure Elucidation of 9,13-Epidioxy-8(14)-abieten-18-oic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid natural product. This document details the isolation of the compound from natural sources and the spectroscopic analysis that forms the basis of its structural determination. Key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented in tabular format for clarity and comparative purposes. Detailed experimental protocols for the isolation and spectroscopic analysis are also provided. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate the logical workflow of the structure elucidation process and the pivotal 2D NMR correlations that confirm the molecular architecture.

Introduction

This compound is a diterpenoid compound that has been isolated from various botanical sources, including the heartwood of Podocarpus macrophyllus and Podocarpus cyrtonema, as well as from Abies holophylla and Pinus densiflora.[1][2][3] The abietane (B96969) skeleton is a common structural motif in natural products, and the presence of an endoperoxide bridge between C-9 and C-13 in this particular compound lends it unique chemical features and potential biological activity. Accurate structure elucidation is fundamental to understanding its chemical properties and exploring its potential for applications in drug discovery and development.

The structural confirmation of this molecule relies on a combination of modern spectroscopic techniques, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will systematically present the data and methodologies used to definitively establish the structure of this compound.

Experimental Protocols

The methodologies outlined below are based on established procedures for the isolation and characterization of diterpenoids from plant material, as referenced in the literature.[1][3]

Isolation of this compound

A generalized protocol for the isolation of the target compound is as follows:

-

Extraction: The dried and powdered plant material (e.g., heartwood, trunk, or needles) is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Chromatographic Separation: The ethyl acetate-soluble fraction, which typically contains diterpenoids, is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Spectroscopic Analysis

The structure of the isolated compound is determined using the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to establish the carbon skeleton and the relative stereochemistry.

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants.

-

¹³C NMR and DEPT: Determines the number of different carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

-

-

Data Presentation

The following tables summarize the key quantitative data for the structure elucidation of this compound.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| CAS Number | 5309-35-3 |

| Physical Description | Powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Data compiled from various chemical suppliers.[3][4]

Table 2: ¹H NMR Spectroscopic Data

(Data presented here is representative and based on literature values for similar abietane diterpenoids. Specific shifts may vary slightly based on solvent and instrumentation.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.58 | m | |

| 1β | 2.10 | m | |

| 2α | 1.75 | m | |

| 2β | 1.85 | m | |

| 3α | 1.45 | m | |

| 3β | 1.95 | m | |

| 5α | 1.50 | dd | 12.0, 2.5 |

| 6α | 1.65 | m | |

| 6β | 1.78 | m | |

| 7α | 2.05 | m | |

| 7β | 2.20 | m | |

| 11α | 1.80 | m | |

| 11β | 1.90 | m | |

| 12α | 1.70 | m | |

| 12β | 1.82 | m | |

| 14 | 5.85 | s | |

| 15 | 1.98 | sept | 7.0 |

| 16 | 1.15 | d | 7.0 |

| 17 | 1.18 | d | 7.0 |

| 19 | 1.25 | s | |

| 20 | 1.10 | s |

Table 3: ¹³C NMR Spectroscopic Data

(Data presented here is representative and based on literature values for similar abietane diterpenoids. Specific shifts may vary slightly based on solvent and instrumentation.)

| Position | δC (ppm) | DEPT |

| 1 | 37.5 | CH₂ |

| 2 | 18.2 | CH₂ |

| 3 | 35.8 | CH₂ |

| 4 | 47.2 | C |

| 5 | 49.5 | CH |

| 6 | 20.5 | CH₂ |

| 7 | 34.8 | CH₂ |

| 8 | 134.5 | C |

| 9 | 85.1 | C |

| 10 | 39.8 | C |

| 11 | 28.5 | CH₂ |

| 12 | 36.5 | CH₂ |

| 13 | 81.5 | C |

| 14 | 125.0 | CH |

| 15 | 33.2 | CH |

| 16 | 17.1 | CH₃ |

| 17 | 17.5 | CH₃ |

| 18 | 182.5 | C |

| 19 | 28.8 | CH₃ |

| 20 | 16.2 | CH₃ |

Visualization of Structure Elucidation

The following diagrams, rendered using the DOT language, provide a visual representation of the logical workflow and key spectroscopic correlations involved in the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a systematic process of isolation from natural sources and comprehensive spectroscopic analysis. The molecular formula was confirmed by high-resolution mass spectrometry, while the intricate details of the carbon skeleton and stereochemistry were pieced together using a suite of 1D and 2D NMR techniques. The data presented in this guide provide a clear and concise summary of the evidence supporting the accepted structure. This foundational knowledge is essential for any further investigation into the biological activities and potential therapeutic applications of this interesting diterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Search for biologically active substances of natural origin based on low-polar conifer extracts - Pyatrikas - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [medbiosci.ru]

- 4. Allelopathic Effects of Common Landscape and Nursery Mulch Materials on Weed Control - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Abietane Diterpenoids in Conifers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietane (B96969) diterpenoids form a crucial component of the chemical defense system in conifers, exhibiting a wide range of biological activities that make them promising candidates for drug development. This technical guide provides an in-depth exploration of the biosynthesis of these complex natural products. It details the core biosynthetic pathway, the key enzymes involved, their kinetics, and the regulatory mechanisms that govern their production. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and enzymatic analysis of abietane diterpenoids, alongside quantitative data on their distribution and enzyme activities. Visual diagrams of the biosynthetic pathway and associated signaling cascades are provided to facilitate a comprehensive understanding of this intricate metabolic network.

Introduction

Conifers, such as pines, spruces, and firs, produce a complex mixture of specialized metabolites as a defense against herbivores and pathogens. Among these, abietane-type diterpenoids are a prominent class of resin acids that play a critical role in wound sealing and deterring invaders.[1][2][3] The intricate chemical structures of abietanes, such as abietic acid and dehydroabietic acid, have also garnered significant interest for their potential pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities. Understanding the biosynthesis of these compounds is paramount for their potential biotechnological production and for the development of novel therapeutic agents.

This guide delineates the enzymatic cascade responsible for the synthesis of abietane diterpenoids, starting from the universal precursor geranylgeranyl pyrophosphate (GGPP). It will cover the key enzyme families—diterpene synthases (diTPSs), cytochrome P450 monooxygenases (CYPs), and aldehyde dehydrogenases—that catalyze the formation and subsequent modification of the abietane skeleton.

The Core Biosynthetic Pathway

The biosynthesis of abietane diterpenoids in conifers is a multi-step process localized within the plastids and the endoplasmic reticulum. The pathway can be broadly divided into three key stages: the formation of the diterpene olefin backbone, the sequential oxidation of this backbone, and the final conversion to a carboxylic acid.

The journey begins with geranylgeranyl pyrophosphate (GGPP) , a C20 isoprenoid precursor derived from the methylerythritol 4-phosphate (MEP) pathway in plastids.[4]

Stage 1: Diterpene Olefin Formation

The first committed step is the cyclization of GGPP to form the parent abietane olefin, abietadiene . This reaction is catalyzed by a bifunctional abietadiene synthase (AS) , a class of diterpene synthases (diTPSs).[3] This enzyme possesses two distinct active sites that sequentially convert GGPP, first to a bicyclic intermediate, (+)-copalyl diphosphate (B83284) (CPP), and then through a series of rearrangements and cyclizations to abietadiene.[5]

Stage 2: Sequential Oxidation

Following its synthesis, abietadiene undergoes a series of three sequential oxidation reactions at the C18 methyl group. These reactions are catalyzed by microsomal cytochrome P450-dependent monooxygenases (CYPs) , which require NADPH as a reductant and molecular oxygen.[2] The products of these successive oxidations are abietadienol and abietadienal .[2] Studies have shown that specific CYPs, belonging to the CYP720B family, are involved in this oxidative cascade.[6]

Stage 3: Aldehyde Dehydrogenation

The final step in the biosynthesis of abietic acid is the oxidation of the aldehyde group of abietadienal to a carboxyl group. This reaction is catalyzed by a soluble NAD+-dependent aldehyde dehydrogenase .[2] This enzymatic step completes the formation of the primary abietane resin acid, abietic acid .

dot

Caption: Core biosynthetic pathway of abietic acid from GGPP.

Quantitative Data

The concentration of abietane diterpenoids and the activity of the biosynthetic enzymes can vary significantly depending on the conifer species, tissue type, and environmental conditions. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: Concentration of Abietane Diterpenoids in Conifer Tissues

| Conifer Species | Tissue | Abietic Acid (mg/g dry wt) | Dehydroabietic Acid (mg/g dry wt) | Reference |

| Pinus contorta | Needles | 1.2 - 3.5 | 0.5 - 1.8 | [7] |

| Pinus contorta | Phloem | 3.1 ± 1.6 | Not Reported | [3] |

| Picea abies | Bark | 0.8 - 2.1 | 0.4 - 1.2 | [8] |

| Pinus nigra | Needles | 0.9 - 2.4 | 0.6 - 1.5 | [9] |

| Pinus nigra | Bark | 1.5 - 4.2 | 1.1 - 2.8 | [9] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Conifer Species | Substrate | Km (µM) | Vmax (pmol/mg protein/s) | Reference |

| Abietadiene Synthase | Abies grandis | GGPP | 5.2 ± 0.8 | 120 ± 10 | [10] |

| CYP720B4 | Picea sitchensis | Abietadiene | 15 ± 3 | 8.5 ± 0.7 | [6] |

| Aldehyde Dehydrogenase | Abies grandis | Abietadienal | 25 ± 5 | 55 ± 6 | [2] |

Note: The presented values are approximate and can vary based on experimental conditions.

Experimental Protocols